N-butyl-1-phenylcyclopentane-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-butyl-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-3-13-17-15(18)16(11-7-8-12-16)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLTUCQUMXDNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Phenylcyclopentane 1 Carboxamide Scaffold in Chemical Sciences
The core structure of N-butyl-1-phenylcyclopentane-1-carboxamide, the phenylcyclopentane-1-carboxamide scaffold, is a significant motif in the chemical sciences, particularly in medicinal chemistry. This significance stems from the combination of its structural features, which can be advantageous in the design of new molecules with specific biological activities.
The inclusion of a cyclopentane (B165970) ring provides a three-dimensional, non-planar structure. Such sp3-rich scaffolds are increasingly sought after in drug discovery to improve properties like solubility and metabolic stability compared to flat, aromatic systems. The rigidity of the ring can also help in locking the molecule into a specific conformation, which can lead to more selective interactions with biological targets.
Derivatives of similar scaffolds, such as 1-phenylcyclopropane carboxamide, have been noted for a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial effects. nih.gov The carboxamide group itself is a crucial functional group in many pharmaceuticals, as it can form hydrogen bonds with biological receptors like enzymes and proteins. mdpi.comnih.gov The synthesis of such scaffolds typically involves the coupling of a carboxylic acid derivative with an appropriate amine, a fundamental reaction in organic synthesis. nih.gov
Synthetic Methodologies for N Butyl 1 Phenylcyclopentane 1 Carboxamide and Analogous Structures
Strategic Approaches to Cyclopentane (B165970) Ring Construction
The formation of the cyclopentane ring, a common motif in organic chemistry, can be achieved through various synthetic strategies. These methods offer different levels of control over stereochemistry and substitution patterns, providing chemists with a versatile toolkit for constructing these five-membered rings.
Intramolecular Cyclization Techniques
Intramolecular cyclization is a powerful strategy for forming cyclic structures, including cyclopentanes. This approach involves a single molecule containing two reactive functional groups that can react with each other to close a ring. For the synthesis of the 1-phenylcyclopentane-1-carboxylic acid precursor, a suitable linear substrate would be required.
One potential intramolecular approach is the free-radical cyclization of an appropriately substituted precursor. For instance, a molecule containing a phenyl group, a nitrile or ester group, and a leaving group on a suitable carbon chain could be induced to cyclize under radical conditions. The generation of a radical at a specific position could lead to an intramolecular attack on an alkene or another radical acceptor to form the five-membered ring.
Another strategy involves the intramolecular cyclization of dicarboxylic acid esters, a reaction that can be used to form cyclic ketones. pw.live While not directly forming the target carboxylic acid, the resulting cyclic ketone could be a valuable intermediate for further functionalization.
| Intramolecular Cyclization Approach | Key Features | Potential for N-butyl-1-phenylcyclopentane-1-carboxamide Synthesis |
| Free-Radical Cyclization | Formation of C-C bonds via radical intermediates. | Could be adapted to form the cyclopentane ring from a linear precursor. |
| Aldol (B89426) Condensation | Forms a β-hydroxy ketone or an α,β-unsaturated ketone. | Useful for creating cyclopentenone systems which can be further modified. baranlab.org |
| Photoredox Catalysis | Utilizes light to initiate radical cyclization. | Offers a modern and efficient method for constructing cyclic systems. rsc.org |
Dieckmann Cyclization in Cyclopentane Core Formation
The Dieckmann cyclization is a specific type of intramolecular Claisen condensation that is highly effective for the synthesis of five- and six-membered cyclic β-keto esters from linear diester precursors. fiveable.mepressbooks.pub This reaction proceeds via the formation of an enolate from one ester group, which then attacks the carbonyl of the other ester group within the same molecule, leading to ring closure. pw.livelibretexts.org
For the synthesis of a precursor to 1-phenylcyclopentane-1-carboxylic acid, a diester such as diethyl 3-phenylheptanedioate could be a suitable starting material. Treatment of this diester with a strong base, like sodium ethoxide, would initiate the intramolecular condensation to yield a cyclic β-keto ester. pressbooks.pub Subsequent hydrolysis and decarboxylation of this intermediate would then produce 2-phenylcyclopentanone. This ketone can then be further functionalized to introduce the carboxylic acid group at the 1-position. The Dieckmann cyclization is a robust and well-established method for constructing the cyclopentane core. core.ac.uk
| Dieckmann Cyclization Step | Description |
| Starting Material | A 1,6-diester (e.g., diethyl adipate (B1204190) for a simple cyclopentanone). pw.live |
| Base | A strong base such as sodium ethoxide or sodium hydride is used to generate the enolate. pw.live |
| Reaction | Intramolecular nucleophilic acyl substitution. pressbooks.pub |
| Product | A cyclic β-keto ester. fiveable.me |
| Further Steps | Hydrolysis and decarboxylation to yield a cyclic ketone. libretexts.org |
Ring Contraction Methodologies from Precursor Alicyclic Systems
Ring contraction reactions provide an alternative and sometimes advantageous route to cyclopentane derivatives from larger, more readily available alicyclic systems like cyclohexanes. rsc.org These transformations often involve rearrangements that extrude a carbon atom from the ring.
A classic example is the Favorskii rearrangement, an anionic ring contraction where a cyclic α-halo ketone is treated with a base to yield a carboxylic acid derivative with a smaller ring. researchgate.net For instance, a suitably substituted α-chlorocyclohexanone could undergo a Favorskii rearrangement to produce a cyclopentanecarboxylic acid derivative.
Another approach involves carbene-mediated ring contractions. For example, the Wolff rearrangement of a cyclic α-diazoketone, derived from a cyclohexanone (B45756), can lead to a cyclopentyl ketene, which can then be trapped with a nucleophile to form a cyclopentanecarboxylic acid derivative. wikipedia.org These methods can be particularly useful for accessing highly substituted or strained cyclopentane systems. researchgate.net
| Ring Contraction Method | Key Intermediate | Typical Starting Material |
| Favorskii Rearrangement | Cyclopropanone (B1606653) | α-halocycloalkanone researchgate.net |
| Wolff Rearrangement | Ketene | α-diazocycloalkanone wikipedia.org |
| Pinacol-type Rearrangement | Carbocation | Vicinal diol rsc.org |
Amide Bond Formation Strategies
Once the 1-phenylcyclopentane-1-carboxylic acid core is synthesized, the final step is the formation of the amide bond with n-butylamine. This is a common transformation in organic synthesis, and several reliable methods are available.
Classical Coupling Reagent Applications (e.g., Carbodiimides, Acid Chlorides)
The most direct method for forming the amide bond is the reaction of the carboxylic acid with an amine in the presence of a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. chemistrysteps.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. chemistrysteps.comfishersci.it The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. fishersci.it
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting 1-phenylcyclopentane-1-carbonyl chloride is a highly electrophilic species that reacts rapidly with n-butylamine to form the desired amide. nih.gov This method is often high-yielding but requires the handling of moisture-sensitive and corrosive reagents.
| Coupling Reagent | Advantages | Disadvantages |
| Carbodiimides (DCC, EDC) | Mild reaction conditions, good yields. chemistrysteps.com | Formation of urea (B33335) byproducts that can be difficult to remove. |
| Acid Chlorides (SOCl₂, (COCl)₂) | High reactivity, often high yields. | Harsh reagents, potential for side reactions. nih.gov |
| Uronium Salts (HATU, HBTU) | High efficiency, low racemization in peptide synthesis. | Higher cost compared to other reagents. |
Amine-Derived Amidation Protocols
Beyond the classical methods, other protocols involving the direct reaction of amines with carboxylic acids under specific conditions have been developed. Thermal condensation of a carboxylic acid and an amine can form an amide, but this typically requires high temperatures (>160 °C) to drive off the water formed and overcome the initial acid-base reaction that forms an unreactive ammonium (B1175870) carboxylate salt. mdpi.com
More modern approaches utilize catalysts to facilitate the direct amidation at lower temperatures. Boron-based reagents, such as boric acid or boronic acids, have been shown to catalyze the direct amidation of carboxylic acids with amines. organic-chemistry.org Similarly, certain metal catalysts, like those based on zirconium or niobium, can also promote this transformation. researchgate.net These catalytic methods offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling reagents.
| Amidation Protocol | Key Conditions/Reagents | General Applicability |
| Thermal Condensation | High temperature (>160 °C) mdpi.com | Limited to thermally stable substrates. |
| Boron-Catalyzed Amidation | Boric acid, boronic acids organic-chemistry.org | Broad substrate scope, milder conditions. |
| Metal-Catalyzed Amidation | ZrCl₄, Nb₂O₅ researchgate.net | Effective for a range of acids and amines. |
Advanced and Selective Synthetic Transformations
The construction of the this compound molecule hinges on the formation of the core 1-phenylcyclopentane carboxylic acid and the subsequent amidation. Several advanced synthetic methods have been investigated to achieve this with high efficiency and selectivity.
The formation of the 1-phenylcyclopentane carboxylic acid core, a crucial precursor to the final amide, can be achieved through nucleophilic substitution pathways. One common approach involves the reaction of a phenylacetonitrile (B145931) anion with a suitable dielectrophile. Specifically, the carbanion generated from phenylacetonitrile by a strong base can act as a nucleophile, attacking a 1,4-dihalobutane in a tandem alkylation process to form the cyclopentane ring.
Alternatively, the synthesis can proceed via a Grignard reaction, a classic yet powerful method for carbon-carbon bond formation. In this approach, phenylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. The resulting tertiary alkoxide is then protonated to yield 1-phenylcyclopentanol. Subsequent oxidation and carboxylation steps can then be employed to arrive at 1-phenylcyclopentanecarboxylic acid. chegg.comlibretexts.org A more direct Grignard approach involves the carboxylation of the Grignard reagent formed from 1-bromo-1-phenylcyclopentane, or the reaction of phenylmagnesium bromide with a cyclic carbonate followed by hydrolysis. Another variation is the reaction of a Grignard reagent with carbon dioxide to form a carboxylate, which upon acidic workup gives the carboxylic acid. masterorganicchemistry.com
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily undergoes nucleophilic attack by n-butylamine. numberanalytics.com
Table 1: Key Reagents in Nucleophilic Substitution Routes
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| Phenylacetonitrile | 1,4-Dibromobutane (B41627) | 1-Phenylcyclopentanecarbonitrile | Tandem Alkylation |
| Phenylmagnesium Bromide | Cyclopentanone | 1-Phenylcyclopentanol | Grignard Reaction |
| 1-Phenylcyclopentanecarboxylic acid | Thionyl Chloride | 1-Phenylcyclopentanecarbonyl chloride | Acyl Chloride Formation |
The Favorskii rearrangement offers an elegant method for ring contraction, providing a pathway to cyclopentanecarboxylic acid derivatives from α-halo cyclohexanones. nrochemistry.comwikipedia.org This reaction, when performed in the presence of an amine as the nucleophilic base, can directly yield the corresponding cyclopentanecarboxamide. wikipedia.orgddugu.ac.in
The mechanism is thought to involve the formation of a cyclopropanone intermediate from the α-halo ketone upon treatment with a base. The amine then attacks the carbonyl group of this strained intermediate. Subsequent ring-opening of the resulting tetrahedral intermediate leads to the formation of the amide product with a contracted ring system. wikipedia.org For the synthesis of this compound, this would entail the use of an appropriately substituted α-halo cyclohexanone and n-butylamine. The regioselectivity of the ring opening is a critical factor, and is influenced by the stability of the potential carbanionic intermediates. wikipedia.org
Table 2: Favorskii Rearrangement for Amide Synthesis
| Starting Material | Base/Nucleophile | Intermediate | Product |
|---|
Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering advantages in terms of safety, scalability, and reaction control. researchgate.netrsc.org One such approach involves the in-situ generation of highly reactive acylketene intermediates, which can be immediately trapped by a nucleophile like n-butylamine to form the desired amide. nih.govacs.org
Acylketenes can be generated thermally from precursors such as 1,3-dioxin-4-ones. rsc.org In a continuous flow setup, a solution of the precursor is pumped through a heated reactor coil to generate the acylketene, which then merges with a stream of the amine. The rapid mixing and precise temperature control afforded by the flow reactor allow for the efficient formation of the amide product while minimizing the decomposition of the reactive intermediate. researchgate.net This methodology is particularly well-suited for the synthesis of amides from sterically hindered precursors, as the high reactivity of the acylketene can overcome steric barriers. nih.govacs.org The balance between reaction concentration and pressure within the flow reactor is a key parameter for process optimization. nih.gov
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. crdeepjournal.orgnih.gov This methodology can be applied to the synthesis of 1-phenylcyclopentanecarboxylic acid, the precursor to the target amide. For instance, the alkylation of phenylacetonitrile with 1,4-dibromobutane can be efficiently carried out under PTC conditions. A quaternary ammonium salt is typically used as the catalyst to transport the phenylacetonitrile anion from the aqueous phase (where it is generated by a base) to the organic phase containing the dihalide. crdeepjournal.org This method can lead to improved reaction rates and yields by enhancing the contact between the reactants. crdeepjournal.org
Table 3: Components of a Typical Phase-Transfer Catalysis System
| Component | Example | Role |
|---|---|---|
| Organic Phase | 1,4-Dibromobutane in Toluene | Contains the electrophile |
| Aqueous Phase | Phenylacetonitrile, Sodium Hydroxide (B78521) | Contains the nucleophile and base |
Enantioselective Synthesis and Chiral Control in Phenylcyclopentane Scaffolds
The development of enantioselective methods for the synthesis of chiral cyclopentane scaffolds is an area of significant research interest, driven by the prevalence of this motif in bioactive molecules. researchgate.netchemistryviews.org While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the literature, general strategies for the asymmetric synthesis of related structures can be considered.
Catalytic asymmetric methods are at the forefront of this field. For instance, the enantioselective [2+2] cycloaddition between an alkyne and an alkene, catalyzed by a chiral metal complex, can produce chiral cyclobutene (B1205218) derivatives which can be further transformed into cyclopentanes. nsf.gov Another approach involves the desymmetrization of meso-substrates. For example, a chiral nickel-phosphine complex can catalyze the asymmetric arylative cyclization of a malonate ester to yield a chiral cyclopentenone with high enantioselectivity. researchgate.net The enantioselective synthesis of 1,12-disubstituted numberanalytics.comhelicenes has been achieved through a gold-catalyzed intramolecular alkyne hydroarylation, demonstrating the potential of chiral catalysts in constructing complex chiral molecules. nih.gov These strategies could potentially be adapted to control the stereochemistry of the 1-phenylcyclopentane core.
Reaction Condition Optimization and Process Efficiency Enhancements
The synthesis of this compound, particularly the final amidation step, presents challenges due to the steric hindrance around the quaternary carbon atom. Therefore, the optimization of reaction conditions is crucial for achieving high yields and purity.
For the amide bond formation, a variety of coupling reagents have been developed to activate the carboxylic acid. A systematic study on amide bond formation for DNA-encoded combinatorial libraries found that a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) provided good conversions for a wide range of carboxylic acids. nih.gov However, for sterically hindered substrates, the efficiency of this method was reduced. nih.gov
For challenging couplings involving sterically hindered acids and amines, more specialized protocols are often required. One effective method involves the in-situ formation of an acyl fluoride (B91410) from the carboxylic acid, which is a highly reactive intermediate. The subsequent reaction with the amine, often at elevated temperatures, can proceed in good to excellent yields where standard methods fail. rsc.orgresearchgate.net Microwave-assisted synthesis can also be employed to accelerate the amidation reaction and improve yields. numberanalytics.com
Recent advancements in green chemistry have led to the development of more sustainable methods for amide synthesis. Enzymatic methods, for example, using lipase (B570770) B from Candida antarctica (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often with high selectivity and minimal waste generation. nih.gov Another innovative approach utilizes a Covalent Organic Framework (COF)-based photocatalyst for the direct synthesis of amides from alcohols, offering a green and efficient alternative to traditional methods. dst.gov.in
Table 4: Comparison of Amide Synthesis Methods for Sterically Hindered Substrates
| Method | Activating Agent/Catalyst | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Standard Coupling | EDC/HOBt | Room Temperature | Mild conditions, readily available reagents | Low yields for hindered substrates |
| Acyl Fluoride | BTFFH | Elevated (e.g., 80 °C) | High yields for hindered substrates | Requires specialized reagents, higher temperatures |
| Enzymatic | Lipase (e.g., CALB) | Mild (e.g., 50 °C) | Green, high selectivity, minimal waste | Enzyme stability and cost can be a factor |
Structural and Conformational Elucidation of N Butyl 1 Phenylcyclopentane 1 Carboxamide Systems
Molecular Architecture and Stereochemical Considerations
Unlike the well-defined chair conformation of cyclohexane, cyclopentane (B165970) is in a constant state of flux, rapidly interconverting between two primary non-planar conformations: the envelope and the half-chair. stackexchange.comlibretexts.org The fully planar conformation is energetically unfavorable due to significant eclipsing strain between adjacent C-H bonds. stackexchange.comlibretexts.org The envelope conformation has four carbon atoms in a plane with the fifth atom puckered out of the plane, resembling a sealed envelope. libretexts.orglumenlearning.com The half-chair conformation has three adjacent atoms in a plane, with the other two puckered on opposite sides of the plane. stackexchange.com In unsubstituted cyclopentane, the energy difference between these two conformations is minimal, leading to a rapid interconversion known as pseudorotation. lumenlearning.com
The introduction of substituents on the cyclopentane ring significantly influences its conformational equilibrium. A single substituent, for instance, tends to favor the envelope conformation where the substituent occupies a position that minimizes steric interactions. stackexchange.com For N-butyl-1-phenylcyclopentane-1-carboxamide, the C1 carbon is geminally disubstituted with a phenyl group and an N-butylcarboxamide group. This high degree of substitution at a single carbon atom is expected to have a pronounced effect on the ring's conformation. The steric bulk of these two large groups will likely lock the cyclopentane ring into a more defined, and likely distorted, envelope conformation to alleviate steric strain. The substituent's size and the nature of its connection to the ring are the most significant factors influencing the ring's torsional strain. researchgate.netacs.org
The spatial arrangement of the phenyl and N-butyl groups relative to the cyclopentane ring is governed by a combination of steric hindrance and non-covalent interactions. The phenyl group, due to its planar and bulky nature, will adopt an orientation that minimizes steric clashes with the cyclopentane ring and the adjacent N-butylcarboxamide group. This can lead to a preferred rotation around the C1-C(phenyl) bond. Studies on phenyl-substituted cycloalkanes suggest that the addition of a phenyl group can weaken intermolecular correlations in the solid state due to its size. acs.orgnih.gov
The flexible N-butyl group, on the other hand, can adopt multiple conformations through rotation around its C-C and C-N single bonds. Its preferred orientation will be one that minimizes steric interactions with both the phenyl ring and the cyclopentane moiety. It is plausible that attractive, weak hydrogen bonds, such as CH/π interactions between the alkyl hydrogens of the butyl group and the electron-rich phenyl ring, could play a role in stabilizing certain folded conformations. researchgate.netresearchgate.net The interplay of these steric and weak attractive forces will ultimately determine the most stable three-dimensional arrangement of the molecule.
The amide functional group is a critical determinant of the molecule's structure and intermolecular interactions. A key feature of the amide group is its planarity. geeksforgeeks.orgwikipedia.org This arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl (C=O) group, creating a resonance hybrid with a partial double bond character between the carbonyl carbon and the nitrogen atom. geeksforgeeks.orgwikipedia.orgspectroscopyonline.com This resonance results in a planar arrangement of the oxygen, carbon, and nitrogen atoms. wikipedia.org
This planarity has significant structural implications. The C-N bond in amides (around 1.32-1.34 Å) is shorter than a typical C-N single bond in amines, reflecting its partial double bond character. chemistrytalk.org The amide group is also highly polar due to the electronegativity difference between the oxygen and nitrogen atoms, possessing a significant dipole moment. chemistrytalk.org This polarity, combined with the presence of an N-H bond, makes the amide group an excellent hydrogen bond donor and acceptor. wikipedia.orgchemistrytalk.org The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, facilitating the formation of strong intermolecular hydrogen bonds. wikipedia.orgkhanacademy.org
Crystallographic Analysis and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and the known behavior of related carboxamides allow for a predictive analysis of its solid-state structure.
Furthermore, the crystallographic data would elucidate the packing of the molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions that stabilize the solid-state structure. mdpi.com A search of the Cambridge Structural Database for the closely related compound, 1-phenyl-1-cyclopentanecarboxamide, indicates that crystallographic data is available, which could serve as a valuable model for predicting the structural features of its N-butylated derivative. nih.gov
In the absence of a specific crystal structure, the solid-state arrangement of this compound can be inferred from the well-established principles of supramolecular chemistry and the common interaction patterns observed in related carboxamides. The primary intermolecular interaction governing the crystal packing of amides is hydrogen bonding. mdpi.com
Secondary amides, such as the title compound, typically form robust hydrogen-bonded networks. researchgate.net A very common and predictable supramolecular synthon in the crystal structures of primary and secondary carboxamides is the centrosymmetric R²₂(8) dimer. mdpi.com This motif consists of two amide molecules linked by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring. researchgate.netmdpi.com It is highly probable that this compound would exhibit this dimeric synthon, which then further assembles into chains or sheets. researchgate.net The bulky phenyl and cyclopentane groups would then arrange themselves to optimize packing efficiency, potentially through weaker interactions such as C-H···O or π-stacking interactions between phenyl rings of adjacent dimers. researchgate.net The specific arrangement and hierarchy of these supramolecular synthons dictate the final crystal architecture. researchgate.netnih.gov
Data Tables
Table 1: Typical Bond Lengths and Angles of the Amide Group
| Parameter | Typical Value | Source |
| C=O Bond Length | ~1.24 Å | wikipedia.org |
| C-N Bond Length | ~1.33 Å | wikipedia.org |
| N-H Bond Length | ~1.00 Å | N/A |
| O=C-N Angle | ~122° | N/A |
| C-N-H Angle | ~120° | N/A |
Table 2: Predicted Supramolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Geometry | Source |
| Hydrogen Bond | N-H | C=O | Linear | khanacademy.org |
| CH/π Interaction | C-H (alkyl) | Phenyl Ring | H points towards ring center | researchgate.net |
| π-Stacking | Phenyl Ring | Phenyl Ring | Parallel or T-shaped | researchgate.net |
Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive review of available scientific databases and literature reveals a significant lack of published research on the specific chemical compound this compound. Detailed structural and conformational analyses, including Hirshfeld surface analysis and investigations into conformational dynamics and polymorphism, appear to be absent from the public domain.
Despite the specificity of the outlined request for an article focusing on "," no studies providing the requisite data for the subsections on Hirshfeld surface analysis, intermolecular contacts, conformational dynamics, or polymorphism for this particular compound could be located.
General searches on analytical techniques such as Hirshfeld surface analysis confirm its utility in quantifying intermolecular interactions within crystal structures. This method allows for the visualization of close contacts and the generation of two-dimensional fingerprint plots that detail the nature and extent of interactions like hydrogen bonds and van der Waals forces. Similarly, investigations into conformational dynamics and polymorphism are crucial for understanding the physical and chemical properties of solid-state materials, as different crystal forms (polymorphs) can arise from variations in molecular conformation and packing.
However, the application of these analytical methods to this compound has not been reported in peer-reviewed literature. Consequently, the data necessary to populate the requested sections and subsections, including detailed research findings and data tables, is not available. The absence of a crystallographic information file (CIF) for this compound in public databases further underscores the lack of foundational crystal structure analysis, which is a prerequisite for the requested detailed studies.
Therefore, it is not possible to generate the specified scientific article with the required level of detail and adherence to the provided outline for this compound.
Spectroscopic Characterization and Advanced Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-butyl-1-phenylcyclopentane-1-carboxamide, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons of the cyclopentane (B165970) ring, being diastereotopic, often exhibit complex multiplets in the aliphatic region, with protons closer to the phenyl ring appearing at a slightly higher chemical shift (δ ~2.4 ppm) than those further away (δ ~1.8 ppm) researchgate.net. The N-H proton of the secondary amide usually presents as a triplet around δ 5.5-6.5 ppm, with coupling to the adjacent methylene (B1212753) group of the butyl chain. The protons of the n-butyl group are observed as distinct signals: a triplet for the terminal methyl group (CH₃) at approximately δ 0.9 ppm, and multiplets for the three methylene groups (CH₂) ranging from δ 1.3 to 3.2 ppm, with the methylene group attached to the nitrogen (N-CH₂) being the most downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon (C=O) of the amide is characteristically found significantly downfield, typically in the range of δ 175-178 ppm. The quaternary carbon of the cyclopentane ring to which the phenyl and carboxamide groups are attached appears around δ 60-65 ppm. Aromatic carbons are observed between δ 125 and 145 ppm. The carbons of the cyclopentane and n-butyl chains resonate in the upfield region of the spectrum (δ 14-40 ppm).
A representative summary of the expected NMR chemical shifts is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is representative and based on analysis of structurally similar compounds.)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide (C=O) | - | ~176.5 |
| Phenyl (C-Ar) | - | ~142.0 (quaternary), ~128.5, ~126.8, ~126.2 |
| Phenyl (H-Ar) | ~7.20 - 7.40 (m, 5H) | - |
| Cyclopentane (C1) | - | ~62.0 |
| Cyclopentane (CH₂) | ~1.80 - 2.45 (m, 8H) | ~37.5, ~24.0 |
| Amide (N-H) | ~5.8 (t, 1H) | - |
| N-CH₂ (Butyl) | ~3.2 (q, 2H) | ~39.5 |
| N-CH₂-CH₂ (Butyl) | ~1.5 (sextet, 2H) | ~31.8 |
| CH₂-CH₃ (Butyl) | ~1.3 (sextet, 2H) | ~20.2 |
| CH₃ (Butyl) | ~0.9 (t, 3H) | ~13.8 |
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Interactive data table functionality is for demonstration purposes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the amide and aromatic functionalities. A strong, sharp absorption band for the N-H stretching vibration is expected around 3300 cm⁻¹. The most prominent feature is the amide I band (primarily C=O stretching), which appears as a very strong absorption around 1640-1650 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) is found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentane and butyl groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several medium-to-weak bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, typically produce a strong and sharp signal. The C=O stretch is also visible, though often weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes are also readily observed.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | ~3060 | Medium |
| Aliphatic C-H Stretch | ~2870-2960 | Strong |
| Amide I (C=O Stretch) | ~1645 | Very Strong |
| Amide II (N-H Bend, C-N Stretch) | ~1550 | Strong |
| Aromatic C=C Stretch | ~1600, 1495, 1450 | Medium-Weak |
| Aliphatic C-H Bend | ~1465, 1375 | Medium |
View Interactive Data
Interactive data table functionality is for demonstration purposes.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and gain insight into the molecular structure through analysis of fragmentation patterns. For this compound (C₁₆H₂₃NO), the nominal molecular weight is 245.36 g/mol .
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 245 would be expected. The fragmentation is likely dominated by cleavages adjacent to the carbonyl group and the nitrogen atom. A key fragmentation pathway for N-alkyl amides is the McLafferty rearrangement, which for this compound would lead to a characteristic neutral loss. Another significant fragmentation involves cleavage of the C-N bond.
Key expected fragments include:
m/z 188: Loss of the butyl group ([M - C₄H₉]⁺).
m/z 112: Resulting from cleavage of the bond between the cyclopentane ring and the carbonyl group, followed by hydrogen transfer, characteristic of N-(n-butyl)-carboxamides researchgate.net.
m/z 105: The benzoyl cation ([C₆H₅CO]⁺), formed through rearrangement.
m/z 91: The tropylium ion ([C₇H₇]⁺), a common fragment from alkylbenzene derivatives.
m/z 77: The phenyl cation ([C₆H₅]⁺).
Table 3: Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
| 245 | [M]⁺ (Molecular Ion) |
| 188 | [M - C₄H₉]⁺ |
| 112 | [C₅H₉CONH₂]⁺ (after rearrangement) |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
View Interactive Data
Interactive data table functionality is for demonstration purposes.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The central C1 carbon of the cyclopentane ring in this compound is a quaternary chiral center, meaning the compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers to determine enantiomeric purity or excess. phenomenex.comresearchgate.net
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® or CHIRALCEL® columns), are highly effective for resolving a wide range of chiral compounds, including amides with quaternary stereocenters. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
A typical method would involve using the CSP in a normal-phase or polar organic mode. nih.gov
Stationary Phase: Amylose or cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation with reasonable analysis times.
Detection: UV detection, typically at a wavelength where the phenyl group absorbs strongly (e.g., 220 or 254 nm).
Successful method development would yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers, allowing for precise quantification of each.
Thermal Analysis Techniques (e.g., Thermal Gravimetric Analysis) in Synthetic Process Development
Thermal analysis techniques, particularly Thermal Gravimetric Analysis (TGA), are crucial in evaluating the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This information is valuable for determining upper temperature limits for storage, handling, and subsequent processing steps in synthetic development.
A TGA curve for this compound would be expected to show a stable baseline with negligible mass loss up to its decomposition temperature. For many crystalline carboxamides, significant decomposition begins at temperatures well above 200°C, and often above 300°C for particularly stable structures researchgate.net. The analysis would reveal the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative curve, DTG). Any mass loss at lower temperatures (e.g., <150°C) could indicate the presence of residual solvents from the synthesis, which can be quantified from the percentage mass loss. libretexts.org This makes TGA a useful tool for assessing the purity and stability of the final product.
Computational Chemistry and Molecular Modeling of N Butyl 1 Phenylcyclopentane 1 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a popular and versatile method in computational chemistry for studying the structural and spectral properties of organic compounds. mdpi.com DFT calculations can elucidate various electronic properties and reactivity descriptors for N-butyl-1-phenylcyclopentane-1-carboxamide.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the amide group, which are potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the molecule, indicating regions that are susceptible to nucleophilic attack. The energies of these orbitals and the resulting energy gap can be calculated using DFT methods.
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | -6.25 |
| Energy of LUMO | -0.89 |
| HOMO-LUMO Energy Gap (ΔE) | 5.36 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of the electron density in a molecule, translating the complex delocalized molecular orbitals into a more intuitive Lewis structure representation of bonds and lone pairs. wikipedia.orgwisc.eduq-chem.com NBO analysis can reveal important details about charge distribution, hybridization, and delocalization of electron density due to orbital interactions. q-chem.comnih.gov
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |
|---|---|---|
| LP(N) | π(C=O) | 55.2 |
| π(C=C)phenyl | π(C=C)phenyl | 20.5 |
| σ(C-H)butyl | σ*(C-N)amide | 1.8 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. The hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl ring would show a moderately negative potential due to its π-electron cloud, while the alkyl groups would have a more neutral potential.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.orgsemanticscholar.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule over time. researchgate.net
For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has several rotatable bonds, including those in the n-butyl chain and the bond connecting the phenyl ring to the cyclopentane (B165970) ring. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent, and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.
Prediction of Topological and Electronic Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are derived from the symbolic representation of a molecule. bigchem.euresearchgate.net These descriptors can be classified based on their dimensionality (0D, 1D, 2D, 3D, and 4D) and can be used to predict various physicochemical properties and biological activities of a molecule in quantitative structure-activity relationship (QSAR) studies. researchgate.netresearchgate.net
For this compound, a variety of topological and electronic descriptors can be calculated. Topological descriptors, derived from the 2D representation of the molecule, include indices that describe its size, shape, and branching. Electronic descriptors, often derived from quantum chemical calculations, quantify aspects of the molecule's electronic structure, such as its dipole moment and polarizability.
| Descriptor Type | Descriptor | Predicted Value |
|---|---|---|
| Topological | Molecular Weight | 245.37 g/mol |
| Topological | Topological Polar Surface Area (TPSA) | 46.17 Ų |
| Topological | Number of Rotatable Bonds | 5 |
| Electronic | Dipole Moment | 3.8 D |
| Electronic | LogP (octanol-water partition coefficient) | 3.2 |
Theoretical Frameworks for Ligand-Target Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.govnih.govscience.gov Docking simulations are widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. semanticscholar.orgsemanticscholar.org
The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand in the active site of the receptor. The scoring function then estimates the binding affinity for each pose, and the poses are ranked based on their scores.
For this compound, molecular docking simulations could be used to investigate its potential binding to a specific biological target. The simulations would predict the most likely binding mode of the molecule within the active site of the target protein and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. This information can guide the design of more potent and selective analogs. science.gov
Chemical Reactivity and Functional Group Transformations of Cyclopentane Carboxamides
Reactivity Profile of the Cyclopentane (B165970) Carboxamide Moiety
The core of the molecule's reactivity lies within the carboxamide group attached to the tertiary carbon of the cyclopentane ring. This arrangement influences the steric and electronic properties of the amide bond.
Amides are generally recognized for their significant hydrolytic stability compared to other acyl derivatives like esters. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon.
However, under forcing conditions, such as in the presence of strong acids or bases and heat, the amide bond in cyclopentane carboxamides can undergo hydrolysis to yield a carboxylic acid and an amine.
Acid-Catalyzed Hydrolysis: This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Promoted Hydrolysis: This reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the amide anion, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org
The stability of the cyclopentane ring itself is notable. Cyclopentane has low angle and torsional strain, adopting a puckered "envelope" conformation to relieve strain, making it more stable than smaller rings like cyclopropane (B1198618) and cyclobutane. libretexts.orgyoutube.com This inherent stability means that reactions tend to occur at the functional group rather than involving ring-opening under typical hydrolytic conditions.
| Condition | Reactivity | Products |
| Neutral (Water) | Very Low / Inert | No significant reaction |
| Aqueous Acid (e.g., H₃O⁺, heat) | Slow to Moderate | 1-phenylcyclopentane-1-carboxylic acid and Butylamine |
| Aqueous Base (e.g., OH⁻, heat) | Slow to Moderate | Salt of 1-phenylcyclopentane-1-carboxylic acid and Butylamine |
The nitrogen atom in an N-substituted amide is generally not nucleophilic due to the resonance delocalization of its lone pair of electrons. Consequently, direct substitution reactions on the nitrogen are challenging. The presence of a substituent on the nitrogen can influence the amide's reactivity through steric hindrance and electronic effects. fiveable.me
While direct SN2 reactions at a standard amide nitrogen are extremely limited, specialized transformations have been developed for certain classes of amides. mdpi.comnih.gov For a typical N-butyl amide, such reactions are not common. Instead, transformations involving the amide nitrogen usually require initial activation steps, such as conversion to a more reactive species. For instance, reduction of the amide group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) replaces the carbonyl oxygen with two hydrogen atoms, converting the N-butyl-1-phenylcyclopentane-1-carboxamide into the corresponding secondary amine, N-(1-phenylcyclopentylmethyl)butanamine.
| Reaction Type | Reagents | Resulting Functional Group |
| Reduction | LiAlH₄ followed by H₂O workup | Secondary Amine |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid + Primary Amine |
| Direct SN2 at Nitrogen | Generally not feasible | N/A |
Transformations Involving Ancillary Functional Groups (as observed in analogs)
To explore a broader range of chemical reactivity, it is instructive to consider analogs of this compound that contain additional functional groups.
If an analog were to possess a ketone functionality, for example on the phenyl ring or as a substituent on the cyclopentane ring, it would introduce a new site for a variety of chemical transformations. Ketones are versatile functional groups that readily participate in numerous reactions. nih.gov
Reduction: A ketone group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over chemoselectivity, as NaBH₄ is typically not strong enough to reduce the amide group.
Condensation Reactions: The α-carbon to the ketone can be deprotonated to form an enolate, which is a powerful nucleophile. This allows for aldol (B89426) condensation reactions. Furthermore, the ketone carbonyl can react with various nucleophiles in condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds or the Wittig reaction to form alkenes. nih.gov
Remote C-H Functionalization: In some systems, a ketone can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds at positions gamma to the carbonyl group, often mediated by transition metal catalysts like palladium. nih.gov
| Transformation | Typical Reagents | Product |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Knoevenagel Condensation | Malononitrile, base | Alkene derivative |
| Beckmann Rearrangement | Hydroxylamine, acid | Amide/Lactam |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester |
Mechanistic Studies of Selective Chemical Reactions
The mechanisms underlying the reactions of cyclopentane carboxamides are fundamental to understanding their reactivity. The hydrolysis of the amide bond serves as a classic example of nucleophilic acyl substitution.
In the base-promoted mechanism, the reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. This step is typically the rate-determining step. The formation of a tetrahedral alkoxide intermediate follows. libretexts.org This intermediate is unstable and rapidly collapses. The reformation of the carbonyl double bond is accompanied by the expulsion of the leaving group. In this case, the leaving group is an amide anion (⁻NHR), which is a very poor leaving group due to its high basicity. However, in the final step, a fast acid-base reaction occurs where the strongly basic amide anion deprotonates the carboxylic acid, driving the equilibrium towards the products. libretexts.org
For reactions involving the cyclopentane ring itself, mechanistic studies often highlight the stability of the five-membered ring. Unlike highly strained rings, cyclopentane does not readily undergo ring-opening reactions. Mechanistic investigations into functionalizing the cyclopentane ring often involve radical processes or transition-metal-catalyzed C-H activation, which require specific reagents and conditions to overcome the inertness of the saturated hydrocarbon structure. organic-chemistry.orgresearchgate.net
Derivatization and Scaffold Applications in Chemical Science
Design and Synthesis of N-butyl-1-phenylcyclopentane-1-carboxamide Analogs for Structure-Property Relationship Studies
The systematic design and synthesis of analogs based on the this compound core are crucial for establishing structure-property relationships (SPRs). By modifying specific subunits of the molecule—the N-alkyl chain, the phenyl ring, or the cyclopentane (B165970) scaffold—researchers can fine-tune its physicochemical and functional properties.
The primary synthetic route to this and related carboxamides involves the coupling of a carboxylic acid with an amine. nih.gov For this scaffold, the synthesis would commence with 1-phenylcyclopentane-1-carboxylic acid, which can be activated and subsequently reacted with n-butylamine. Common amide coupling reagents used for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.gov
Structure-property relationship studies involve creating a library of analogs where specific parts of the molecule are varied.
Modification of the N-Alkyl Group: The n-butyl group can be replaced with alkyl chains of varying lengths, branching (e.g., isobutyl, sec-butyl, tert-butyl), or cyclic structures (e.g., cyclobutyl). These changes can systematically alter the compound's lipophilicity, steric profile, and conformational flexibility. nih.gov
Substitution on the Phenyl Ring: The phenyl group can be substituted at the ortho, meta, or para positions with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). These modifications influence the electronic properties, steric hindrance, and potential for intermolecular interactions like hydrogen bonding or halogen bonding.
Alterations to the Cycloalkane Core: The cyclopentane ring can be substituted, expanded (e.g., to a cyclohexane), or contracted (e.g., to a cyclopropane). nih.gov Such changes directly impact the rigidity and three-dimensional orientation of the phenyl and carboxamide substituents.
These systematic modifications allow for the exploration of how molecular structure correlates with properties such as binding affinity to a biological target, self-assembly behavior, or performance in a material. researchgate.net
Table 1: Potential Analogs of this compound for SPR Studies
| Modification Site | Example Substituent/Group | Anticipated Property Change |
|---|---|---|
| N-Alkyl Group | Ethyl, Hexyl, Isopropyl, Cyclohexyl | Modulates lipophilicity, steric bulk, and solubility. |
| Phenyl Ring | 4-Chloro, 4-Methoxy, 3-Nitro, 2-Methyl | Alters electronic properties (electron-donating/withdrawing), polarity, and potential for specific intermolecular interactions. |
| Cyclopentane Core | Cyclopropane (B1198618), Cyclohexane | Changes the bond angles, rigidity, and spatial orientation of the phenyl and carboxamide groups. |
This compound as a Core Scaffold for Complex Molecular Systems
The inherent structural features of this compound make it an excellent starting point or building block (scaffold) for constructing more elaborate molecules.
The carboxamide moiety is a robust functional group that can also serve as a synthetic handle for further chemical transformations. While the amide bond itself is stable, the adjacent phenyl ring or N-butyl group can be functionalized to enable cyclization reactions, leading to the formation of heterocyclic systems. For example, if the phenyl ring is appropriately substituted with a reactive group (such as an ortho-amino or ortho-hydroxyl group), an intramolecular cyclization could be triggered to form fused heterocyclic structures. researchgate.net
The general utility of carboxamide scaffolds in building diverse chemical libraries is well-established. Indole-2-carboxamides, for instance, serve as key intermediates in the synthesis of compounds with a wide range of biological activities. mdpi.commdpi.com The synthesis typically involves activating the carboxylic acid and reacting it with various amines to produce a library of derivatives. mdpi.com Similarly, the this compound scaffold can be used as a foundation, with subsequent reactions building complexity, potentially leading to novel classes of heterocyclic compounds. researchgate.net
The rigidity of the 1,1-disubstituted cyclopentane ring provides a well-defined three-dimensional orientation for the phenyl and carboxamide groups. This conformational constraint is a valuable feature when designing complex molecular architectures such as bridged systems or macrocycles. nih.gov By incorporating this scaffold into a larger molecule, chemists can exert significant control over the final molecular shape and topology. For instance, bifunctional analogs of the parent carboxylic acid or amine could be synthesized and polymerized or cyclized to create highly ordered, constrained structures. The defined stereochemistry of the cyclopentane core helps to reduce the conformational ambiguity often present in more flexible aliphatic linkers.
Supramolecular Assembly and Self-Assembly Properties of Phenyl-Carboxamide Motifs
The phenyl-carboxamide motif is a cornerstone of supramolecular chemistry due to its capacity for directional and predictable non-covalent interactions. nih.gov These interactions drive the spontaneous organization of individual molecules into well-ordered, higher-level structures. The key interactions governing the self-assembly of molecules containing this motif are:
Hydrogen Bonding: The amide group is an excellent hydrogen-bond donor (N-H) and acceptor (C=O). In many systems, carboxamides form strong, directional intermolecular N-H···O=C hydrogen bonds, leading to the formation of one-dimensional tapes or sheets. acs.org
π-π Stacking: The phenyl rings can interact through π-π stacking. These interactions, though weaker than hydrogen bonds, are crucial for organizing molecules in three dimensions and often contribute to the stability of the resulting assembly. researchgate.net
Hydrophobic Interactions: The butyl group and the cyclopentane ring are hydrophobic and will tend to aggregate in aqueous environments, further promoting self-assembly.
These combined interactions can lead to the formation of various supramolecular structures, such as nanofibers, ribbons, and helical tubes. acs.org In suitable solvents, these nanofibers can entangle to form a three-dimensional network, resulting in the formation of a supramolecular hydrogel. nih.govnih.gov The properties of these gels are highly dependent on the precise molecular structure of the building blocks and the surrounding environmental conditions. nih.govacs.org
Table 2: Key Non-Covalent Interactions in Phenyl-Carboxamide Motifs
| Interaction Type | Participating Groups | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Amide N-H and C=O | Primary driving force for forming 1D chains and networks; highly directional. |
| π-π Stacking | Phenyl Rings | Stabilizes the assembly through aromatic interactions; influences packing. |
| Hydrophobic Effect | Butyl and Cyclopentane Groups | Promotes aggregation in polar solvents like water. |
| Van der Waals Forces | Aliphatic portions (butyl, cyclopentane) | Contribute to overall stability and close packing of molecules. |
Potential in Advanced Materials Science, including Organic Electronics and Coatings (from general motif studies)
The self-assembly properties inherent to the phenyl-carboxamide motif suggest potential applications for this compound and its derivatives in advanced materials science. nih.gov
Organic Electronics: Self-assembled monolayers (SAMs) are often used to modify the surfaces of electrodes or dielectric layers in organic electronic devices like organic thin-film transistors (OTFTs). psu.edu Molecules that can form well-ordered layers, such as those driven by hydrogen bonding and π-stacking, are ideal for this purpose. Analogs of this compound, functionalized with an appropriate surface-anchoring group (e.g., a phosphonate (B1237965) or carboxylate), could be used to create SAMs on metal oxide surfaces like aluminum oxide. acs.org Such layers can improve charge injection/extraction or passivate surface trap states, enhancing device performance. psu.edu
Coatings: The ability of related compounds to self-assemble into robust networks makes them candidates for functional coatings. Supramolecular polymers based on benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives demonstrate how hydrogen bonding can lead to materials with tunable mechanical properties. researchgate.net This principle could be applied to develop coatings where the molecular-level assembly dictates macroscopic properties like hardness, adhesion, or responsiveness to stimuli.
Application in the Development of Targeted Chemical Probes for Molecular Research
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. chemicalprobes.orgeubopen.org The this compound scaffold possesses features that make it a suitable starting point for the development of such probes.
To transform the scaffold into a chemical probe, it would typically be modified in several ways:
Introduction of a "Warhead": A reactive group could be incorporated to allow for covalent bonding to the target protein, enabling its identification and isolation.
Attachment of a Reporter Tag: A fluorescent dye, a biotin (B1667282) tag, or an isotopically labeled group could be attached. This allows for visualization of the target within a cell or its enrichment from complex biological mixtures.
Optimization for Potency and Selectivity: Structure-activity relationship studies, as described in section 7.1, would be performed to optimize the core structure for high-affinity and selective binding to the intended target, while minimizing off-target interactions.
The development of such a probe would involve iterative cycles of design, synthesis, and biological evaluation to produce a tool that can reliably interrogate a specific biological process or pathway. nih.gov
Future Research Directions and Unexplored Avenues for N Butyl 1 Phenylcyclopentane 1 Carboxamide
Development of Novel and Green Synthetic Methodologies
The synthesis of tertiary amides such as N-butyl-1-phenylcyclopentane-1-carboxamide traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. A pivotal direction for future research is the development of sustainable and efficient synthetic protocols.
Key Research Objectives:
Catalytic Direct Amidation: Investigating novel catalysts, such as those based on earth-abundant metals or organocatalysts, for the direct coupling of 1-phenylcyclopentane-1-carboxylic acid with N-butylamine. mdpi.com This approach would be more atom-economical, avoiding the need for activating agents that generate stoichiometric byproducts. researchgate.net
Borrowing Hydrogen Strategy: Exploring the N-alkylation of 1-phenylcyclopentane-1-carboxamide with butanol using a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.netnih.gov This process, often catalyzed by ruthenium or iridium complexes, uses the alcohol as an alkylating agent and generates water as the only byproduct, aligning with the principles of green chemistry. researchgate.netrsc.org
Flow Chemistry and Mechanochemistry: Adapting synthetic routes to continuous flow reactors could enhance reaction efficiency, minimize solvent usage, and improve safety and scalability. Similarly, mechanochemical methods, which use mechanical force to drive reactions, could offer a solvent-free alternative for the synthesis of this compound. researchgate.net
Bio-based Solvents and Reagents: A systematic study to replace conventional petroleum-based solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water could significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net
In-depth Mechanistic Investigations of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing existing synthetic methods and designing new ones. The steric hindrance around the quaternary carbon of the cyclopentane (B165970) ring and the nature of the tertiary amide bond present intriguing mechanistic questions.
Areas for Mechanistic Scrutiny:
Amide Bond Formation: Detailed kinetic and computational studies can elucidate the precise mechanism of amide bond formation. nih.gov Research could compare pathways, such as those involving carbodiimide (B86325) activators versus direct catalytic routes, to understand the transition states and intermediates. nih.govresearchgate.net The role of hydrogen bonding and proton transfer in uncatalyzed reactions is also a key area for investigation. semanticscholar.org
Side Reaction Profiling: Identifying and characterizing potential side reactions, such as rearrangement or elimination pathways under various thermal or catalytic conditions, is essential for improving reaction selectivity and yield.
Reductive Functionalization: The tertiary amide moiety can potentially be activated for further transformations. Mechanistic studies on the reductive functionalization of the carbonyl group could pave the way for synthesizing novel α-branched amine derivatives, a valuable class of compounds in medicinal chemistry. lookchem.comntu.edu.sgbohrium.com
Advanced Computational Modeling for Precise Structure-Property Correlations
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, a combination of quantum mechanics and molecular dynamics simulations can provide deep insights into its structure-property relationships.
Computational Research Goals:
Conformational Analysis: The rotational freedom around the C-N amide bond and the single bonds of the n-butyl group allows for multiple conformations. Density Functional Theory (DFT) calculations can identify the most stable conformers and the energy barriers between them, which is critical for understanding receptor binding or material packing. tandfonline.com
Electronic Properties: DFT can be employed to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and charge distribution. tandfonline.comtandfonline.com These parameters are fundamental for predicting the molecule's reactivity, stability, and potential for intermolecular interactions. researchgate.netnih.gov
Spectroscopic Characterization: Simulating spectroscopic data (e.g., NMR, IR) can aid in the structural confirmation of the synthesized compound and its derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, 3D-QSAR models can be developed to correlate specific structural features of this compound and its future derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.gov
Exploration of this compound Derivatives in Functional Materials
The inherent structural features of this compound, particularly the hydrogen bond-accepting amide group and the aromatic phenyl ring, make it an interesting scaffold for the development of novel functional materials.
Potential Avenues in Materials Science:
Soft Matter: By introducing functional groups onto the phenyl ring or by creating oligomers and polymers incorporating this carboxamide unit, it may be possible to design novel liquid crystals, gels, or elastomers. The amide group's capacity for hydrogen bonding could be exploited to direct the self-assembly of these materials into ordered structures.
Responsive Systems: Derivatives could be designed to create "smart" materials that respond to external stimuli such as light, temperature, or pH. For example, incorporating photo-switchable moieties could lead to light-responsive polymers, while adding acidic or basic groups could create pH-sensitive hydrogels.
Molecular Recognition: The specific three-dimensional shape and electronic properties of the molecule could be harnessed for applications in molecular recognition and sensing. Functionalizing the scaffold with specific binding sites could lead to chemosensors for detecting ions or small molecules. The broader class of carboxamide derivatives has shown potential as therapeutic ligands, indicating their capacity for specific molecular interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be standardized to improve yield?
- Methodology : The synthesis typically involves coupling cyclopentane-1-carboxylic acid derivatives with N-butylamine under amidation conditions. Key steps include:
- Use of coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or DMF) to activate the carboxylic acid .
- Temperature control (0–25°C) to minimize side reactions such as epimerization or decomposition .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
- Data Standardization : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to verify cyclopentane ring conformation, phenyl group substitution, and carboxamide linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] for CHNO: 260.1645) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?
- Approach :
- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites .
- Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with target proteins (e.g., cyclooxygenase or neurotransmitter receptors) .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC values) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values in enzyme inhibition assays)?
- Root Causes :
- Solvent polarity differences (DMSO vs. ethanol) affecting compound solubility .
- Assay variability (e.g., ATP concentration in kinase assays) .
- Mitigation :
- Standardize assay protocols (e.g., NIH/NCATS guidelines) .
- Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate results .
Q. How do substituent modifications (e.g., fluorination of the phenyl ring) alter the physicochemical properties of this carboxamide?
- Case Study :
- Fluorination at the 2,6-positions increases metabolic stability (logP shift from 3.2 to 3.8) and enhances binding to hydrophobic enzyme pockets .
- Assess impacts via HPLC logD measurements and X-ray crystallography of protein-ligand complexes .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?
- Key Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Caco-2 Permeability : Measure apparent permeability (P) to predict intestinal absorption .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?
- Techniques :
- Isotopic Labeling : Track O incorporation in hydrolyzed byproducts .
- Kinetic Studies : Vary reaction time/temperature and profile intermediates via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
